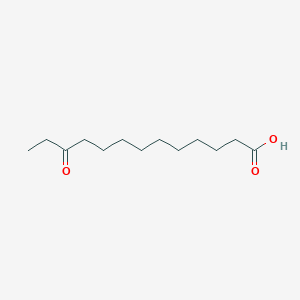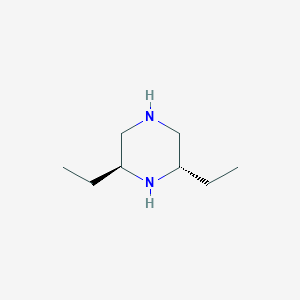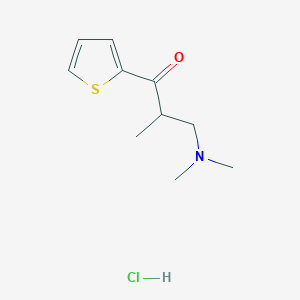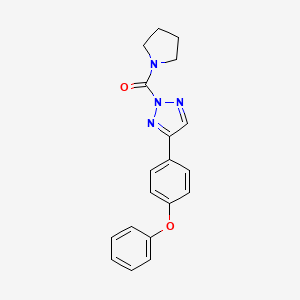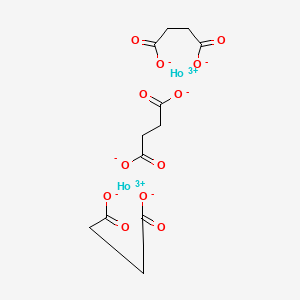
Diholmium trisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diholmium trisuccinate is a coordination compound with the molecular formula C4H6HoO4. It consists of holmium ions coordinated with succinate ligands. Holmium is a rare earth element, and its compounds are known for their unique magnetic and luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diholmium trisuccinate can be synthesized through hydrothermal methods. This involves reacting holmium salts with succinic acid under high temperature and pressure conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Diholmium trisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The succinate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Ligand substitution reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Diholmium trisuccinate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new coordination compounds.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: this compound is explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: The compound’s luminescent properties are utilized in the development of new materials for optoelectronic devices
Mechanism of Action
The mechanism of action of diholmium trisuccinate involves its interaction with molecular targets through coordination bonds. The holmium ions can interact with various biological molecules, affecting their function and activity. The compound’s luminescent properties are due to the electronic transitions within the holmium ions, which are influenced by the surrounding ligands .
Comparison with Similar Compounds
Similar Compounds
Holmium(III) coordination polymers: These compounds have similar coordination environments but different ligands.
Holmium-doped materials: These materials incorporate holmium ions into different matrices, such as silica or carbon nitride.
Uniqueness
Diholmium trisuccinate is unique due to its specific coordination with succinate ligands, which imparts distinct chemical and physical properties. Its combination of magnetic and luminescent characteristics makes it particularly valuable for various applications .
Properties
CAS No. |
40212-63-3 |
|---|---|
Molecular Formula |
C12H12Ho2O12 |
Molecular Weight |
678.08 g/mol |
IUPAC Name |
butanedioate;holmium(3+) |
InChI |
InChI=1S/3C4H6O4.2Ho/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI Key |
AVQOOQJPTFIZBI-UHFFFAOYSA-H |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Ho+3].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


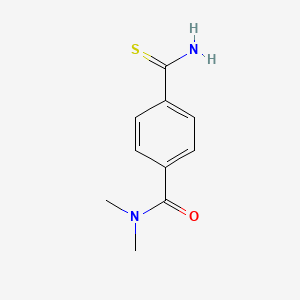
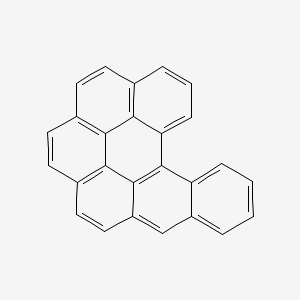
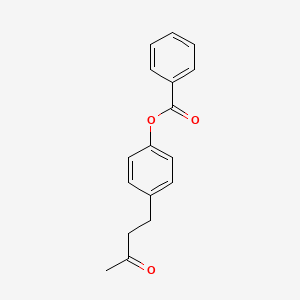


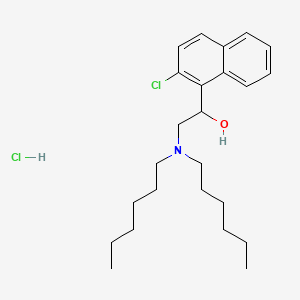


![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)
